N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
The compound N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide features a benzodiazole moiety linked to a phenyl ring, which is further connected via an amide bond to a benzamide group containing a tetrahydroisoquinoline sulfonyl substituent. This structure combines electron-rich aromatic systems (benzodiazole and tetrahydroisoquinoline) with a sulfonamide linker, which is common in bioactive molecules targeting enzymes or receptors. The benzodiazole group may participate in π-π stacking or hydrogen bonding, while the tetrahydroisoquinoline sulfonyl group could enhance solubility and binding affinity .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O3S/c34-29(30-24-9-5-8-22(18-24)28-31-26-10-3-4-11-27(26)32-28)21-12-14-25(15-13-21)37(35,36)33-17-16-20-6-1-2-7-23(20)19-33/h1-15,18H,16-17,19H2,(H,30,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDGTIZTLFBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions . The resulting benzimidazole is then coupled with a phenyl group through a substitution reaction.
The dihydroisoquinoline sulfonyl group is introduced via a sulfonylation reaction, where the benzimidazole derivative is reacted with a sulfonyl chloride in the presence of a base such as triethylamine . The final step involves the coupling of the sulfonylated benzimidazole with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the dihydroisoquinoline sulfonyl group may interact with other biomolecules, modulating their function . These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide-linked benzamide derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The benzodiazole in the target compound offers hydrogen-bond donor/acceptor versatility, unlike the benzothiazole () or oxadiazole (), which are primarily hydrogen-bond acceptors.
Substituent Effects: Alkyl/Ethoxy Groups () increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Spectral Characteristics (Inferred from ): IR spectra of similar compounds show C=O stretches at ~1660–1682 cm⁻¹ (amide bond) and S=O stretches at ~1243–1258 cm⁻¹ (sulfonyl group) .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure composed of a benzodiazole moiety linked to a tetrahydroisoquinoline sulfonamide. Its molecular formula is , and it possesses several functional groups that may contribute to its biological activity.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzodiazole structure have demonstrated significant cytotoxic effects against various cancer cell lines.
The proposed mechanisms include:
- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing further division.
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives may exhibit neuroprotective properties. For example, compounds similar to this compound are being studied for their ability to protect dopaminergic neurons from apoptosis induced by neurotoxins like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) .
Antimicrobial Activity
The benzodiazole scaffold is known for its antimicrobial properties. Compounds with this structure have been evaluated against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzodiazole derivatives and assessed their activity against human breast cancer cells (MCF-7). The most potent compound exhibited an IC50 value of 5 µM. The study concluded that modifications to the benzodiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells.
Study 2: Neuroprotection
A study published in Neurochemistry International explored the neuroprotective effects of tetrahydroisoquinoline derivatives against 1BnTIQ-induced toxicity in SH-SY5Y cells. The results indicated that certain derivatives could prevent cell death by modulating apoptotic pathways and enhancing cell survival rates by up to 70% compared to controls .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Target Organism/Cell Line | IC50/Effect |
|---|---|---|---|
| Anticancer | Benzodiazole Derivative | MCF-7 (Breast Cancer) | 5 µM |
| Neuroprotection | Tetrahydroisoquinoline Derivative | SH-SY5Y Cells | 70% Cell Survival |
| Antimicrobial | Benzodiazole Derivative | Various Bacterial Strains | Varies |
Q & A
Q. What are the typical synthetic pathways for synthesizing N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide?
Methodological Answer: The synthesis involves multi-step organic reactions, starting with the preparation of key intermediates such as the benzimidazole and tetrahydroisoquinoline sulfonyl moieties. Critical steps include:
- Coupling reactions : Amide bond formation between the benzimidazole-containing aryl amine and the sulfonylbenzoyl chloride under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Sulfonylation : Introduction of the tetrahydroisoquinoline sulfonyl group via nucleophilic substitution, requiring precise pH control (7.5–8.5) to avoid side reactions .
- Purification : Use of column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the final compound .
Q. What analytical techniques are recommended for characterizing its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.2–10.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with acetonitrile/water mobile phase (60:40 v/v) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~560) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial design to evaluate variables like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions). Response surface methodology (RSM) can identify optimal conditions .
- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time, enabling timely adjustments (e.g., reagent addition) .
- Scale-up considerations : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions (e.g., polymerization) during sulfonylation .
Q. What computational strategies can predict its biological targets and binding mechanisms?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the sulfonamide group) using tools like LigandScout to prioritize targets .
- Machine learning : Train models on bioactivity datasets (e.g., ChEMBL) to predict off-target effects or ADMET properties .
Q. How can discrepancies in bioactivity data across experimental models be resolved?
Methodological Answer:
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity, enzymatic inhibition assays (e.g., fluorescence-based), and cell-based viability tests (e.g., MTT assay) .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in cell lysates that may contribute to observed discrepancies between in vitro and in vivo activity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing tetrahydroisoquinoline with piperidine) to isolate structural determinants of activity .
Q. What methods validate its stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., sulfonamide hydrolysis) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS. High instability (>50% degradation) may necessitate prodrug strategies .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) for 1–3 months and analyze crystallinity changes via X-ray powder diffraction (XRPD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
